molecular formula C13H7BrFNO B596219 5-ブロモ-2-(4-フルオロフェニル)フロ[2,3-b]ピリジン CAS No. 1215106-68-5

5-ブロモ-2-(4-フルオロフェニル)フロ[2,3-b]ピリジン

カタログ番号: B596219
CAS番号: 1215106-68-5
分子量: 292.107
InChIキー: WOTRDFJSZNXCEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is a heterocyclic compound that features a furo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a 4-fluorophenyl group at the 2-position

科学的研究の応用

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine has several scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

化学反応の分析

Types of Reactions

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

作用機序

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Uniqueness

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is unique due to its combination of a furo[2,3-b]pyridine core with both bromine and fluorophenyl substitutions. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

生物活性

5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's biological activity, mechanism of action, structure-activity relationships (SAR), and its applications in drug discovery.

Chemical Structure

The compound belongs to the furo[2,3-b]pyridine family, characterized by a furan ring fused with a pyridine ring. The presence of bromine and fluorine substituents enhances its reactivity and biological properties.

Anticancer Properties

Research indicates that 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine serves as a scaffold for developing anticancer agents. It has shown promising results in targeting various cancer cell lines, particularly breast cancer.

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound inhibits the proliferation of breast cancer cell lines with IC50 values in the nanomolar range, indicating potent anticancer activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways.

  • Target Proteins : Similar compounds have been identified as inhibitors of tropomyosin receptor kinases (Trks), which are critical in cancer cell signaling .
  • Biochemical Pathways : The inhibition of Trks leads to disrupted downstream signaling pathways such as Ras/ERK and PI3K/Akt, which are essential for cell survival and proliferation .

Structure-Activity Relationships (SAR)

The effectiveness of 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine can be influenced by its structural modifications.

Substituent Effect on Activity
BromineEnhances reactivity and binding affinity
FluorineModulates electronic properties, improving interaction with target proteins

Studies have shown that modifications at the 5-position (bromine) significantly affect the compound's binding affinity to targets such as AKT1 and estrogen receptor alpha (ERα), enhancing its potential as a therapeutic agent .

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds exhibit good plasma stability and low inhibitory activity against cytochrome P450 isoforms, which is favorable for drug development . This indicates a lower risk of drug-drug interactions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the efficacy and potential applications of 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine.

  • Breast Cancer Cell Lines : A study demonstrated that derivatives based on this scaffold significantly inhibited cell growth in MCF-7 and MDA-MB-231 cell lines, with observed apoptosis induction through caspase activation .
  • In Vivo Efficacy : In animal models, compounds derived from this structure showed significant tumor regression at doses correlating with their in vitro potency .

特性

IUPAC Name

5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNO/c14-10-5-9-6-12(17-13(9)16-7-10)8-1-3-11(15)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTRDFJSZNXCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CN=C3O2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-bromo-3-iodopyridin-2-ol (6.7 g, 22 mmol) (Heterocycles. 57, 1, pp 55), 1-ethynyl-4-fluorobenzene (4.03 g, 33.5 mmol), copper(I) iodide (0.255 g, 1.34 mmol), trans-dichlorobis(triphenylphosphine)palladium (II) (0.784 g, 1.12 mmol) were combined and evacuated/backfilled with N2 (3×) then diluted with triethylamine (223 mL) and heated to 90° C. for 2 hours. The solvent was evaporated and the reaction was dissolved in EtOAc. The organic phase was washed with water (50 mL), brine, dried over Na2SO4, filtered, and concentrated. Trituration with Et2O afforded the expected product 5-bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine (4.2 g, 14.4 mmol, 64% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.35-8.42 (2H, m), 8.03 (2H, dd, J=8.78, 5.27 Hz), 7.46 (1H, s), 7.39 (2H, t, J=8.91 Hz). LC-MS retention time: 2.36 min; m/z (MH+): 292, 294. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Waters SunFire 5u C18 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 ml/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 2 min, a hold time of 1 min, and an analysis time of 3 min where solvent A was 10% acetonitrile/90% H2O/0.1% trifluoroacetic acid and solvent B was 10% H2O/90% acetonitrile/0.1% trifluoroacetic acid. MS data was determined using a Micromass Platform for LC in electrospray mode.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
223 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
0.255 g
Type
catalyst
Reaction Step Six
Quantity
0.784 g
Type
catalyst
Reaction Step Seven

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。